2,6-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Description
4-BENZOYL-2,6-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound with a unique structure that includes benzofuran and isoindole moieties
Properties
Molecular Formula |
C45H20N2O13 |
|---|---|
Molecular Weight |
796.6 g/mol |
IUPAC Name |
8-benzoyl-2,6-bis[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C45H20N2O13/c48-37(21-6-2-1-3-7-21)36-34-32(38(49)46(40(34)51)22-8-4-10-24(16-22)57-26-12-14-28-30(18-26)44(55)59-42(28)53)20-33-35(36)41(52)47(39(33)50)23-9-5-11-25(17-23)58-27-13-15-29-31(19-27)45(56)60-43(29)54/h1-20H |
InChI Key |
RLULASUKQNNZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC(=CC=C5)OC6=CC7=C(C=C6)C(=O)OC7=O)C(=O)N(C3=O)C8=CC(=CC=C8)OC9=CC1=C(C=C9)C(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-BENZOYL-2,6-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multi-step organic reactions. The preparation methods often start with the synthesis of intermediate compounds, which are then subjected to further reactions to form the final product. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzoyl chloride, benzofuran derivatives, and isoindole precursors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-BENZOYL-2,6-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-BENZOYL-2,6-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include inhibition of specific enzymes or binding to particular receptors .
Comparison with Similar Compounds
Similar compounds include other benzofuran and isoindole derivatives. What sets 4-BENZOYL-2,6-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties. Other similar compounds include:
- Benzofuran derivatives like psoralen and angelicin.
- Isoindole derivatives used in various chemical and biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
